ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE
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Overview
Description
ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE is a synthetic organic compound that features an indole moiety, a hydroxyimino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alcohols or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to inflammation and cell proliferation. The hydroxyimino group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOBUTANOATE: Similar structure but with a butanoate ester group.
METHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyimino group and the indole moiety makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-3-(1H-indol-3-yl)-2-nitrosoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-13(17)11(15-18)12(16)9-7-14-10-6-4-3-5-8(9)10/h3-7,14,16H,2H2,1H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFOYRHQAJZQN-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CNC2=CC=CC=C21)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CNC2=CC=CC=C21)/O)/N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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